molecular formula C13H15FN4O2S2 B2698400 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097910-48-8

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2698400
CAS No.: 2097910-48-8
M. Wt: 342.41
InChI Key: HEGSLZICKSHFNE-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a thiadiazole moiety, and a fluorinated benzenesulfonyl group

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the thiadiazole group and the fluorinated benzenesulfonyl moiety. Common reagents used in these reactions include sulfonyl chlorides, thiadiazole precursors, and fluorinating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzene ring, where nucleophiles replace the fluorine atom.

    Cyclization: The thiadiazole moiety can participate in cyclization reactions, forming fused ring systems.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorinated benzenesulfonyl group enhances its binding affinity and selectivity towards certain biological targets. The thiadiazole moiety contributes to its overall stability and reactivity, facilitating its interaction with various biomolecules.

Comparison with Similar Compounds

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.

    1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: The piperazine ring is replaced with a morpholine ring, altering its chemical and biological properties.

    1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-fluoro-2-methylbenzenesulfonyl group and a 1,2,5-thiadiazole moiety. The structural formula can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 318.39 g/mol

Table 1: Structural Characteristics

PropertyValue
CAS Number[Not available]
IUPAC NameThis compound
SolubilitySoluble in DMSO
Boiling PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), the compound was tested at various concentrations:

  • IC50_{50} values were determined using MTT assays.
Concentration (µM)% Cell Viability
0100
1075
2550
5030

The results indicated a dose-dependent decrease in cell viability, suggesting strong anticancer properties.

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G0/G1 phase, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress has been observed in treated cells, contributing to cell death.

Properties

IUPAC Name

3-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S2/c1-10-8-11(14)2-3-12(10)22(19,20)18-6-4-17(5-7-18)13-9-15-21-16-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSLZICKSHFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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